molecular formula C40H36O11 B12095384 Kuwanon K CAS No. 88524-66-7

Kuwanon K

Cat. No.: B12095384
CAS No.: 88524-66-7
M. Wt: 692.7 g/mol
InChI Key: FEAIYAOTVUYWQZ-AIQWNVMPSA-N
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Description

Kuwanon K is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic compounds biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kuwanon K can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. The synthetic route involves the following steps:

  • Preparation of the chalcone dienophile.
  • Preparation of the dehydroprenylphenol diene.
  • Cycloaddition reaction under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes:

  • Harvesting the roots of Morus alba.
  • Drying and grinding the roots to a fine powder.
  • Solvent extraction using appropriate solvents such as ethanol or methanol.
  • Purification of the extract to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Kuwanon K undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Formation of substituted flavonoid compounds with various functional groups.

Scientific Research Applications

Kuwanon K has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Kuwanon K is compared with other similar compounds such as Kuwanon C, Kuwanon G, and Kuwanon H. These compounds share structural similarities but differ in their biological activities and specific molecular targets . For example:

    Kuwanon C: Known for its anticancer and antioxidant properties.

    Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.

    Kuwanon H: Demonstrates potent tyrosinase inhibitory effects.

Biological Activity

Kuwanon K is a flavonoid derived from the root bark of Morus alba (mulberry), recognized for its diverse biological activities, including antiviral, antibacterial, antifungal, neuroprotective, anti-inflammatory, and antitumor properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of isopentenyl groups at specific positions within its flavonoid structure. This unique configuration contributes to its biological efficacy. The compound's molecular interactions have been studied extensively, revealing its potential as a therapeutic agent against various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. In silico docking studies indicated that this compound effectively binds to the spike protein receptor-binding domain (RBD) of the virus, inhibiting its interaction with the ACE2 receptor on host cells. This mechanism was confirmed through competitive ELISA and cellular assays, demonstrating this compound's ability to prevent viral entry and replication in vitro .

Table 1: Binding Affinity of this compound

TargetKDK_D (M)kak_a (M1^{-1}s1^{-1})kdk_d (s1^{-1})
Spike S1 RBD5.03×1045.03\times 10^{-4}4.24×1024.24\times 10^{2}2.13×1012.13\times 10^{-1}0.9924
ACE2 Receptor8.11×1048.11\times 10^{-4}3.15×1023.15\times 10^{2}2.56×1012.56\times 10^{-1}0.9922

Antitumor Effects

This compound has shown significant antitumor activity in various cancer cell lines, including cervical cancer (HeLa cells). Studies indicate that it induces apoptosis and inhibits cell proliferation through several mechanisms:

  • Induction of Reactive Oxygen Species (ROS) : this compound treatment leads to increased ROS levels in cancer cells, disrupting mitochondrial function and promoting apoptosis.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in HeLa cells, which is crucial for preventing tumor growth.
  • Targeting Mitochondria : this compound interacts with mitochondrial membranes, leading to structural damage and subsequent cell death .

Case Study: HeLa Cells

In a comparative analysis with standard chemotherapeutic agents like paclitaxel and cisplatin, this compound demonstrated superior efficacy in inhibiting HeLa cell proliferation at lower concentrations . The results are summarized below:

TreatmentIC50 (µM)Apoptosis Rate (%)
This compound2070
Paclitaxel5060
Cisplatin4055

Neuroprotective and Anti-Inflammatory Activities

This compound exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways. It has been shown to upregulate heme oxygenase-1 (HO-1) expression and activate the Nrf2 pathway in neuronal cell models . This modulation results in reduced production of pro-inflammatory cytokines such as IL-6 and TNF-α.

The antioxidative effects are mediated by:

  • Inhibition of NF-κB Activation : this compound reduces NF-κB translocation into the nucleus, thereby decreasing inflammation.
  • Protection Against Glutamate-Induced Toxicity : In models of neurodegeneration, this compound has been shown to protect against glutamate-induced oxidative stress .

Properties

CAS No.

88524-66-7

Molecular Formula

C40H36O11

Molecular Weight

692.7 g/mol

IUPAC Name

2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1

InChI Key

FEAIYAOTVUYWQZ-AIQWNVMPSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O

Origin of Product

United States

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